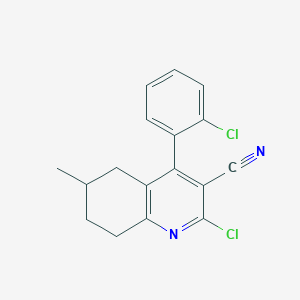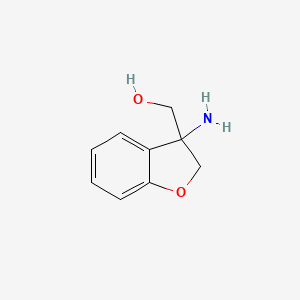
(3-Amino-2,3-dihydrobenzofuran-3-YL)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Amino-2,3-dihydrobenzofuran-3-YL)methanol is a compound that belongs to the class of 2,3-dihydrobenzofurans. These compounds are characterized by a benzofuran ring system with various substituents. The presence of an amino group at the 3-position and a hydroxymethyl group makes this compound particularly interesting for its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-2,3-dihydrobenzofuran-3-YL)methanol can be achieved through several methods. One common approach involves the use of salicyl N-phosphonyl imines and bromo malonates in a Cs2CO3-catalyzed domino annulation reaction . This method provides high yields and diastereoselectivity. Another method involves the use of sulfur ylides and salicyl N-tert-butanesulfinyl imines in a K3PO4-promoted domino reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-2,3-dihydrobenzofuran-3-YL)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under appropriate conditions.
Reduction: The amino group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: The major product is (3-Amino-2,3-dihydrobenzofuran-3-YL)carboxylic acid.
Reduction: The major product is (3-Amino-2,3-dihydrobenzofuran-3-YL)amine.
Substitution: The major products depend on the substituents introduced during the reaction.
Scientific Research Applications
(3-Amino-2,3-dihydrobenzofuran-3-YL)methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Industry: It can be used in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (3-Amino-2,3-dihydrobenzofuran-3-YL)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzofuran ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzofuran: Lacks the amino and hydroxymethyl groups, making it less biologically active.
3-Amino-2,3-dihydrobenzofuran: Similar structure but lacks the hydroxymethyl group.
(3-Hydroxy-2,3-dihydrobenzofuran-3-YL)methanol: Similar structure but lacks the amino group.
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
(3-amino-2H-1-benzofuran-3-yl)methanol |
InChI |
InChI=1S/C9H11NO2/c10-9(5-11)6-12-8-4-2-1-3-7(8)9/h1-4,11H,5-6,10H2 |
InChI Key |
JXNIEJYIDVSMKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenyl]piperidin-2-one](/img/structure/B13027326.png)
![1-{7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}ethan-1-amine](/img/structure/B13027336.png)

![3-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrobromide](/img/structure/B13027353.png)
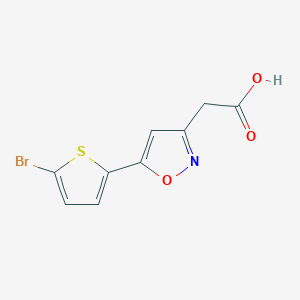
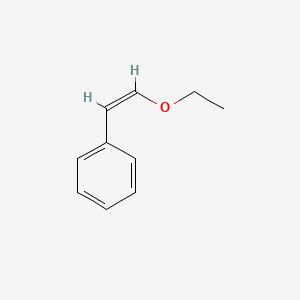

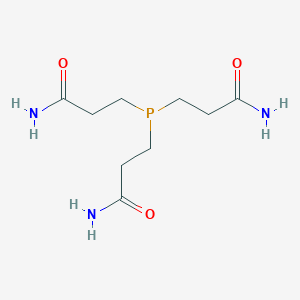


![1-Ethyl-6-methyl-3-(o-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13027385.png)
![Ethyl 5-(5-fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate](/img/structure/B13027398.png)
![2-bromo-4-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13027401.png)
